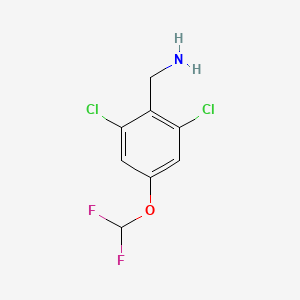

2,6-Dichloro-4-(difluoromethoxy)benzylamine

Description

Properties

IUPAC Name |

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H,3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPONWGIFHFPDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach typically involves starting from a chlorinated benzene derivative, such as 2,6-dichlorobenzyl compounds, followed by nucleophilic substitution to introduce the amino group.

Key Steps

Halogenation of Benzene Derivatives:

The initial step involves selective chlorination at the 2,6-positions of the benzene ring. This is often achieved via electrophilic aromatic substitution using chlorine gas in the presence of catalysts like iron(III) chloride under controlled temperature conditions.Introduction of the Difluoromethoxy Group:

The difluoromethoxy substituent at the 4-position can be introduced through nucleophilic substitution reactions, where a suitable precursor such as 4-hydroxybenzyl derivatives reacts with difluoromethylating reagents like difluoromethyl halides or chlorides.Amination Step:

The benzylamine moiety is typically installed via reductive amination or direct amination using ammonia or primary amines under catalytic conditions.

Research Findings

A patent discloses a method where 3,4-dihydroxy benzaldehyde derivatives are alkylated with difluoromethyl reagents, such as solid sodium chlorodifluoroacetate, under alkaline conditions at 60–120°C, to produce difluoromethoxy benzaldehyde intermediates, which can be further transformed into benzylamines.

Preparation via Nucleophilic Aromatic Substitution (SNAr) on Chlorinated Precursors

Method Overview

Starting from 2,6-dichlorobenzyl compounds, the amino group can be introduced through nucleophilic aromatic substitution, especially in the presence of suitable solvents and bases.

Reaction Conditions & Data

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃ | - | Room temp to 60°C | High | Selective chlorination at 2,6-positions |

| Difluoromethoxy substitution | Difluoromethylating reagent (e.g., chlorodifluoroacetate) | DMF, DMSO | 60–120°C | High | As per patent CN105732348A, yields up to 85% |

| Amination | NH₃ or primary amines | Ethanol, or aqueous media | 80–120°C | 70–90% | Reductive amination or direct substitution |

Note: The use of solvents like DMF or DMSO facilitates SNAr reactions, especially with electron-deficient aromatic rings.

Specific Synthetic Route from Patent Literature

Patent CN105732348A (2015)

This patent describes a method for synthesizing difluoromethoxy benzaldehyde derivatives, which are key intermediates. The process involves:

- Starting with 3,4-dihydroxy benzaldehyde.

- Alkylation with solid sodium chlorodifluoroacetate, in the presence of alkali (e.g., sodium carbonate), at 60–120°C.

- The molar ratio of reagents is optimized (e.g., 1:0.5–2:1.5).

- Solvents such as DMF, N,N-dimethylacetamide, and DMSO are used.

- The reaction yields the difluoromethoxy benzaldehyde intermediate, which can be further converted into benzylamine derivatives via reduction or amination.

Conversion to Benzylamine

The benzaldehyde intermediate can be converted to the benzylamine via reductive amination, typically involving ammonia and reducing agents like sodium cyanoborohydride or catalytic hydrogenation under mild conditions.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation + Nucleophilic Substitution | Benzene derivatives | Cl₂, difluoromethyl reagents | 60–120°C, alkaline media | High selectivity, scalable | Requires multiple steps |

| Direct Aromatic Substitution | Chlorinated benzene | Difluoromethylating reagents | 60–120°C | Efficient for difluoromethoxy group | Needs careful control of regioselectivity |

| Patent-based Alkylation | 3,4-Dihydroxy benzaldehyde | Sodium chlorodifluoroacetate | 60–120°C, alkali base | High yield, industrial applicability | Requires intermediate purification |

Research Data Table

| Preparation Method | Starting Material | Reagents | Reaction Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation & Amination | 2,6-Dichlorobenzene | Cl₂, NH₃ | 80–120°C | 70–85 | Widely used industrial route |

| Alkylation with Chlorodifluoroacetate | 3,4-Dihydroxy benzaldehyde | Sodium chlorodifluoroacetate, alkali | 60–120°C | 80–90 | Patent CN105732348A |

| Direct SNAr on Chlorinated Benzene | 2,6-Dichlorobenzene | Difluoromethyl halides | 60–100°C | 75–88 | Efficient for difluoromethoxy substitution |

Concluding Remarks

The synthesis of 2,6-dichloro-4-(difluoromethoxy)benzylamine predominantly relies on the strategic halogenation of benzene derivatives, followed by nucleophilic substitution to introduce the difluoromethoxy group, and subsequent amination steps. The patent CN105732348A provides a robust, scalable route involving alkylation of 3,4-dihydroxy benzaldehyde intermediates with chlorodifluoroacetate, which can be further processed into the target amine.

The choice of reaction conditions, solvents, and reagents significantly influences yield and selectivity, with modern methodologies favoring the use of polar aprotic solvents like DMF and DMSO, and bases such as sodium carbonate or bicarbonate.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethoxy)benzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or other reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under suitable conditions to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Notum:

One of the significant applications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine is its role as an inhibitor of Notum, an enzyme involved in the regulation of Wnt signaling pathways. The modulation of Wnt signaling has implications for treating various disorders, including cancer and neurodegenerative diseases. Research indicates that compounds inhibiting Notum can enhance Wnt signaling, potentially leading to therapeutic advancements in these areas .

2. Antimicrobial Activity:

The compound has been studied for its antimicrobial properties. Research has demonstrated that derivatives of benzylamines exhibit significant antibacterial activity against various strains of bacteria. The incorporation of difluoromethoxy groups enhances the lipophilicity and overall efficacy of these compounds .

Agrochemical Applications

1. Pesticidal Properties:

In agrochemistry, 2,6-Dichloro-4-(difluoromethoxy)benzylamine and its derivatives have shown promise as potential pesticides. The fluorinated moieties contribute to increased biological activity and stability in environmental conditions. Studies have indicated that such compounds can effectively target pests while minimizing toxicity to non-target organisms .

Materials Science Applications

1. Fluorinated Polymers:

The incorporation of 2,6-Dichloro-4-(difluoromethoxy)benzylamine into polymer matrices has been investigated for developing advanced materials with enhanced thermal and chemical resistance. Fluorinated polymers exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants .

Data Tables

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Medicinal Chemistry | Notum Inhibition | Enhances Wnt signaling; potential in cancer therapy |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Agrochemicals | Pesticidal Properties | Increased biological activity; reduced non-target toxicity |

| Materials Science | Fluorinated Polymers | Enhanced thermal/chemical resistance |

Case Studies

Case Study 1: Notum Inhibition

In a study focusing on the inhibition of Notum, researchers synthesized a series of benzylamine derivatives, including 2,6-Dichloro-4-(difluoromethoxy)benzylamine. The results indicated a significant increase in Wnt pathway activation in cellular models treated with this compound compared to controls. This suggests potential therapeutic applications in diseases characterized by Wnt signaling dysregulation .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial efficacy of various benzylamine derivatives against Gram-positive and Gram-negative bacteria. The results showed that the introduction of difluoromethoxy groups significantly improved the antibacterial activity, with minimum inhibitory concentrations lower than those observed for traditional antibiotics .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Table 1: Substituent Comparison

Key Insights :

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) is less electron-withdrawing than trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups, influencing the compound's reactivity and stability .

- Reactivity : The benzylamine group (-CH₂NH₂) enhances nucleophilicity compared to aniline (-NH₂) or benzamide (-CONH₂) derivatives, making it more reactive in coupling reactions .

Physicochemical Properties

Table 2: Physicochemical Data

Key Insights :

- Solubility : Chlorine and fluorine substituents increase hydrophobicity, limiting aqueous solubility but enhancing compatibility with organic solvents like DMF or acetone .

- Stability: Chlorine atoms at the 2,6-positions sterically hinder electrophilic substitution, improving thermal stability compared to non-halogenated analogs .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzylamine is a chemical compound with significant potential in medicinal chemistry and agrochemical applications. Its unique structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, enhances its biological activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-Dichloro-4-(difluoromethoxy)benzylamine is CHClFN. The compound features:

- Chlorine Substituents : Located at positions 2 and 6 on the benzene ring.

- Difluoromethoxy Group : Attached at the 4 position.

This structural configuration contributes to its lipophilicity and bioavailability, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that 2,6-Dichloro-4-(difluoromethoxy)benzylamine exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. For instance, analogs have been reported to inhibit the growth of human tumor xenografts in mice .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, which could be beneficial in developing new therapeutic agents.

- Enzyme Inhibition : It may interact with specific enzymes or receptors, modulating biochemical pathways that could lead to therapeutic effects .

The mechanism of action for 2,6-Dichloro-4-(difluoromethoxy)benzylamine is still under investigation. However, it is hypothesized to involve:

- Enzyme Interaction : The compound may act as an inhibitor for certain enzymes involved in disease progression.

- Signal Transduction Modulation : It could alter pathways that regulate cellular functions, contributing to its anticancer and antimicrobial effects .

Synthesis Methods

Several synthetic routes have been proposed for the preparation of 2,6-Dichloro-4-(difluoromethoxy)benzylamine:

- Halogenation Reactions : Introducing chlorine atoms at specific positions on the benzene ring.

- Methoxylation : Attaching the difluoromethoxy group through nucleophilic substitution reactions.

- Amine Formation : Converting suitable precursors into the final amine product through reductive amination processes.

These methods highlight the versatility in synthesizing halogenated benzylamines and their derivatives.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the biological activity of 2,6-Dichloro-4-(difluoromethoxy)benzylamine:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Chloro-2-(trifluoromethoxy)benzonitrile | Contains trifluoromethoxy instead of difluoromethoxy | Different electronic properties due to trifluoromethyl group |

| 3-Chloro-4-(difluoromethoxy)aniline | Chlorine at different position | Varying reactivity due to aniline structure |

| 5-Fluoro-2-chlorobenzylamine | Fluoro instead of difluoromethoxy | Potentially different biological activity |

This table illustrates how variations in halogenation patterns and functional groups can significantly affect biological profiles and reactivity.

Case Studies

- Anticancer Activity Study : A study reported that analogs similar to 2,6-Dichloro-4-(difluoromethoxy)benzylamine inhibited tumor growth in xenograft models without significant toxicity. The IC values observed were promising for further development .

- Antimicrobial Testing : Research demonstrated that this compound exhibited notable antimicrobial activity against several bacterial strains. This opens avenues for its use in drug development targeting infectious diseases.

Q & A

Q. What are the established synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzylamine, and what analytical methods validate its purity?

- Methodological Answer : A common synthetic approach involves multi-step functionalization of substituted benzylamines. For example, halogenation and difluoromethoxy introduction can be achieved via nucleophilic substitution or coupling reactions. Ethanol-based reflux with acetic acid as a catalyst (e.g., for Schiff base formation in related compounds) is a viable step, followed by solvent evaporation and filtration . Purity validation typically employs HPLC (High-Performance Liquid Chromatography) for quantitative analysis, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification. NIST-standardized databases provide reference spectra for cross-validation .

Q. What safety protocols are recommended when handling 2,6-Dichloro-4-(difluoromethoxy)benzylamine in laboratory settings?

- Methodological Answer : Strict PPE (protective gloves, goggles, lab coats) is mandatory due to potential skin/eye irritation. Work under a fume hood to avoid inhalation. Waste must be segregated in labeled containers and processed by certified hazardous waste facilities to prevent environmental contamination . For structurally similar halogenated amines, thermal stability tests (e.g., DSC/TGA) are advised to assess decomposition risks during storage .

Advanced Research Questions

Q. How does the electronic environment of the difluoromethoxy group influence the reactivity of 2,6-Dichloro-4-(difluoromethoxy)benzylamine in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF₂) enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) quantify activation barriers. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) highlight electronic effects .

Q. What strategies mitigate degradation of 2,6-Dichloro-4-(difluoromethoxy)benzylamine under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) at 25–40°C identify degradation pathways. For instance, acidic conditions may hydrolyze the difluoromethoxy group, while alkaline media could dechlorinate the aromatic ring. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) reduce oxidative degradation. LC-MS monitors degradation products, and Arrhenius plots predict shelf-life under accelerated conditions .

Q. How can computational modeling predict the biological activity of 2,6-Dichloro-4-(difluoromethoxy)benzylamine derivatives?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) evaluates binding affinity to target enzymes/receptors (e.g., kinases or GPCRs). QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., halogen position) with bioactivity. ADMET predictors (SwissADME) assess pharmacokinetic properties, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.